molecular formula C24H39NO10 B13837652 Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate

Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate

Cat. No.: B13837652
M. Wt: 501.6 g/mol
InChI Key: VRHMRTNEHZBGQK-SNEBPLELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate is a complex carbohydrate derivative with the molecular formula C24H39NO10 and a molecular weight of 501.57 g/mol. This compound is a key intermediate in the synthesis of N-acetyl-D-glucosaminuronic acid-based sialylmimetics, which are potential sialidase inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The process typically starts with the acetylation of D-glucosamine, followed by the selective protection of hydroxyl groups using pivaloyl chloride in the presence of a base such as pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) and trimethylsilyl iodide (Me3SI) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is used in the study of carbohydrate metabolism and enzyme inhibition.

    Industry: It is utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate involves its role as a sialylmimetic. It mimics the structure of sialic acids and inhibits sialidase enzymes, which are involved in the cleavage of sialic acid residues from glycoproteins and glycolipids. This inhibition can affect various biological processes, including cell signaling and pathogen-host interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,3,4-Tri-O-acetyl-N-acetyl-D-glucosaminuronate
  • Methyl 1,3,4-Tri-O-benzoyl-N-acetyl-D-glucosaminuronate

Uniqueness

Methyl 1,3,4-Tri-O-pivaloyl-N-acetyl-D-glucosaminuronate is unique due to its specific pivaloyl protection, which provides enhanced stability and resistance to hydrolysis compared to acetyl or benzoyl derivatives. This makes it particularly useful in synthetic applications where stability is crucial.

Properties

Molecular Formula

C24H39NO10

Molecular Weight

501.6 g/mol

IUPAC Name

methyl (2S,3S,4R,5R)-5-acetamido-3,4,6-tris(2,2-dimethylpropanoyloxy)oxane-2-carboxylate

InChI

InChI=1S/C24H39NO10/c1-12(26)25-13-14(33-19(28)22(2,3)4)15(34-20(29)23(5,6)7)16(17(27)31-11)32-18(13)35-21(30)24(8,9)10/h13-16,18H,1-11H3,(H,25,26)/t13-,14-,15+,16+,18?/m1/s1

InChI Key

VRHMRTNEHZBGQK-SNEBPLELSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC(=O)C(C)(C)C)C(=O)OC)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C(C)(C)C)C(=O)OC)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Origin of Product

United States

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